Cas no 1220030-49-8 (2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride)

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride is a synthetic organic compound featuring a piperidine core substituted with a phenoxyethyl group. The presence of a chloro and ethyl group on the phenyl ring enhances its reactivity and potential for further functionalization. The hydrochloride salt form improves solubility and stability, making it suitable for pharmaceutical or agrochemical applications. This compound may serve as a key intermediate in the synthesis of bioactive molecules, particularly those targeting neurological or pesticidal pathways. Its structural versatility allows for modifications to optimize physicochemical properties. The defined stereochemistry, if applicable, ensures consistent performance in chiral synthesis. Proper handling is advised due to its potential sensitivity to moisture and heat.
2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride structure
1220030-49-8 structure
Product name:2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
CAS No:1220030-49-8
MF:C15H23Cl2NO
Molecular Weight:304.26
CID:1077546
PubChem ID:56829730

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride 化学的及び物理的性質

名前と識別子

    • 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride
    • 2-[2-(2-chloro-4-ethylphenoxy)ethyl]piperidine;hydrochloride
    • 2-(2-(2-Chloro-4-ethylphenoxy)ethyl)piperidinehydrochloride
    • 1220030-49-8
    • 2-(2-(2-Chloro-4-ethylphenoxy)ethyl)piperidine hydrochloride
    • AKOS015846390
    • 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidinehydrochloride
    • MDL: MFCD13560100
    • インチ: InChI=1S/C15H22ClNO.ClH/c1-2-12-6-7-15(14(16)11-12)18-10-8-13-5-3-4-9-17-13;/h6-7,11,13,17H,2-5,8-10H2,1H3;1H
    • InChIKey: AUGBULDBAWKVNJ-UHFFFAOYSA-N
    • SMILES: CCC1=CC(=C(C=C1)OCCC2CCCCN2)Cl.Cl

計算された属性

  • 精确分子量: 303.1156697g/mol
  • 同位素质量: 303.1156697g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 2
  • 重原子数量: 19
  • 回転可能化学結合数: 5
  • 複雑さ: 237
  • 共价键单元数量: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 1
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 21.3Ų

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Chemenu
CM310770-5g
2-(2-(2-Chloro-4-ethylphenoxy)ethyl)piperidine hydrochloride
1220030-49-8 95%
5g
$559 2022-09-03
Chemenu
CM310770-1g
2-(2-(2-Chloro-4-ethylphenoxy)ethyl)piperidine hydrochloride
1220030-49-8 95%
1g
$186 2022-09-03

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride 関連文献

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochlorideに関する追加情報

Professional Introduction to 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride (CAS No. 1220030-49-8)

2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride, a compound with the CAS number 1220030-49-8, represents a significant advancement in the field of pharmaceutical chemistry. This compound, characterized by its complex molecular structure, has garnered considerable attention due to its potential applications in medicinal chemistry and drug development. The unique combination of functional groups, including the 2-chloro-4-ethylphenoxy moiety and the piperidine ring, contributes to its distinctive chemical properties and biological activities.

The< strong>2-chloro-4-ethylphenoxy group is a key structural feature that influences the compound's interaction with biological targets. This moiety is known for its ability to modulate various enzymatic and receptor systems, making it a valuable component in the design of bioactive molecules. The presence of the< strong>piperidine ring further enhances the compound's pharmacological profile, as piperidine derivatives are widely recognized for their role in central nervous system (CNS) drug development. The hydrochloride salt form of this compound improves its solubility and stability, making it more suitable for pharmaceutical formulations.

In recent years, there has been growing interest in exploring the therapeutic potential of compounds that incorporate both< strong>2-chloro-4-ethylphenoxy and< strong>piperidine structural elements. These compounds have shown promise in preclinical studies as potential candidates for treating various neurological and psychiatric disorders. The< strong>2-chloro-4-ethylphenoxy group is particularly noteworthy for its ability to interact with serotonin receptors, which are critical targets in the treatment of depression, anxiety, and other mood disorders. Additionally, the< strong>piperidine moiety is known to enhance binding affinity and selectivity, improving the overall efficacy of drug candidates.

The synthesis of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride involves a multi-step process that requires precise control over reaction conditions to ensure high yield and purity. The< strong>2-chloro-4-ethylphenoxy group is typically introduced through nucleophilic substitution reactions, while the piperidine ring is formed via cyclization or condensation reactions. The final step involves converting the free base into its hydrochloride salt to enhance stability and bioavailability. Advanced synthetic techniques, such as catalytic hydrogenation and protective group strategies, are employed to optimize the synthetic route and minimize side reactions.

The pharmacological activity of 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride has been extensively studied in both in vitro and in vivo models. Preclinical data indicate that this compound exhibits potent binding affinity for serotonin receptors, particularly 5-HT1A and 5-HT1B subtypes. These receptors are involved in regulating mood, anxiety, and cognitive functions, making them attractive targets for therapeutic intervention. Additionally, the compound has shown neuroprotective properties in animal models of neurodegenerative diseases, suggesting its potential as a treatment for conditions such as Alzheimer's disease and Parkinson's disease.

The< strong>piperidine ring in this compound contributes to its favorable pharmacokinetic profile by enhancing metabolic stability and reducing unwanted side effects. Piperidine derivatives are known for their ability to cross the blood-brain barrier efficiently, which is crucial for CNS drug development. The hydrochloride salt form further improves solubility, allowing for better absorption and distribution within the body. These properties make 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride a promising candidate for further clinical development.

In conclusion, 2-[2-(2-Chloro-4-ethylphenoxy)ethyl]piperidine hydrochloride represents a significant advancement in pharmaceutical chemistry with its unique structural features and potential therapeutic applications. The combination of the< strong>2-chloro-4-ethylphenoxy group and< strong>piperidine moiety contributes to its potent pharmacological activity, particularly in modulating serotonin receptor systems. With ongoing research exploring its potential in treating neurological and psychiatric disorders, this compound holds great promise for future medical applications.

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